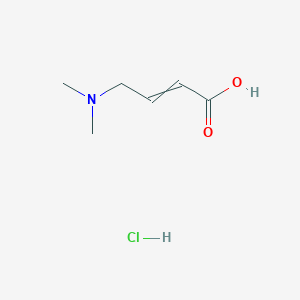

trans-4-Dimethylaminocrotonic acid hydrochloride

Description

Historical Context of trans-4-Dimethylaminocrotonic Acid Hydrochloride Synthesis and Application

The development and application of this compound are intrinsically linked to the advancement of specific anti-cancer drugs. The need for this particular intermediate grew with the discovery and development of irreversible tyrosine kinase inhibitors. Various synthetic routes have been developed over the years to optimize its production for industrial-scale use.

Early and documented synthesis strategies often involved starting from materials like β-methylacrylic acid or trans-crotonate. google.com For instance, one method involves the reaction of trans-crotonate with bromosuccinimide to create trans-4-bromocrotonate, which is then reacted with dimethylamine (B145610). google.com Another patented process describes a multi-step synthesis starting with methyl 4-bromocrotonate and a dimethylamine compound, which undergo substitution, salt formation, and hydrolysis to yield the final product. google.com

More recent innovations have focused on improving efficiency and safety, such as "one-pot" technologies that simplify the operational steps and reduce waste. google.com Other approaches, like the Horner-Wadsworth-Emmons (HWE) reaction, have been explored, utilizing substrates such as N,N-dimethylamino acetaldehyde (B116499) hydrosulphite and triethyl phosphonoacetate. google.com The evolution of these synthetic methods highlights the compound's importance, driving research towards more cost-effective and scalable production processes to meet the demands of pharmaceutical manufacturing.

Significance of this compound as a Key Organic Intermediate

The primary significance of this compound lies in its role as an essential structural component for the anti-cancer drugs Afatinib (B358) and Neratinib (B1684480). chemicalbook.comgoogle.comruifuchems.com Both of these drugs are potent irreversible inhibitors of the ErbB family of receptor tyrosine kinases, which are implicated in the growth and proliferation of various cancers.

The compound provides the reactive moiety that allows these drugs to form a covalent bond with a specific cysteine residue in the ATP-binding site of the target kinase. This covalent bonding is a key feature of their mechanism of action, leading to permanent inactivation of the enzyme. The trans-4-Dimethylaminocrotonic acid portion of the final drug molecule acts as a Michael acceptor, where its α,β-unsaturated carbonyl structure is susceptible to nucleophilic attack from the enzyme. google.com

The key step in the synthesis of these drugs involves the coupling of the trans-4-Dimethylaminocrotonic acid (or its activated form) with the core quinoline (B57606) structure of the larger molecule. chemrxiv.org Its application extends beyond these two well-known drugs, as it is also used as an organic synthesis reagent for preparing novel pyrazole (B372694) and 6-heterocycloalkyl quinazoline (B50416) derivatives, further cementing its status as a versatile and important intermediate. chemicalbook.com

Table 2: Key Pharmaceutical Applications

| Drug | Drug Class | Therapeutic Area | Role of the Intermediate |

|---|---|---|---|

| Afatinib | Tyrosine Kinase Inhibitor | Oncology (e.g., Non-Small Cell Lung Carcinoma) | Forms the covalent binding side chain. shlzpharma.comruifuchems.com |

| Neratinib | Tyrosine Kinase Inhibitor | Oncology (e.g., Breast Cancer) | Forms the covalent binding side chain. shlzpharma.comruifuchems.comchemrxiv.org |

Overview of the trans-Crotonic Acid Framework in Medicinal Chemistry Research

The trans-crotonic acid framework, the parent structure of trans-4-Dimethylaminocrotonic acid, is a valuable scaffold in medicinal chemistry. Crotonic acid itself is a short-chain unsaturated carboxylic acid with the chemical formula CH₃CH=CHCOOH. chemcess.com Its derivatives are utilized as intermediates in the synthesis of various pharmaceuticals and other specialty chemicals. sinoright.net

The chemical reactivity of the crotonic acid structure, particularly the conjugated double bond, makes it a versatile starting point for numerous chemical transformations. chemcess.com In drug design, this framework can be modified to create compounds with a range of biological activities. For example, derivatives of crotonic acid have been investigated for antibacterial and anti-inflammatory properties. sinoright.net The drug Crotamiton, used to treat scabies, is derived from the reaction of crotonyl chloride with N-ethyl-2-methylaniline, showcasing a different application of the crotonic acid core. wikipedia.orgtaylorandfrancis.com

The presence of both a carboxylic acid group and a reactive double bond allows for various modifications, including esterification, amidation, and addition reactions across the double bond. chemcess.com This versatility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of the crotonic acid framework into molecules like afatinib and neratinib is a prime example of how this simple chemical motif can be leveraged to achieve a highly specific and potent therapeutic effect.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Trans 4 Dimethylaminocrotonic Acid Hydrochloride

Chemo- and Regioselective Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

The selective synthesis of this compound requires precise control over chemical reactions to ensure the desired functional groups react in the correct manner and at the correct position. Various methodologies have been developed to achieve this, ranging from multi-step linear sequences to more efficient one-pot procedures.

One-Pot Technology for High Purity this compound.google.compatsnap.com

One-pot synthesis offers a streamlined and efficient approach to producing high-purity this compound by minimizing intermediate isolation steps, thus saving time, resources, and reducing waste. google.com A documented method starts with a trans-crotonate ester, which undergoes a series of reactions in a single vessel to yield the final product. google.compatsnap.com

Interactive Data Table: One-Pot Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

| Step | Reaction | Key Reagents | Intermediate Formed | Reported Yield/Purity |

|---|---|---|---|---|

| 1 | Bromination | trans-crotonate, Bromosuccinimide | trans-4-bromocrotonate | Not Isolated |

| 2 | Condensation | Dimethylamine (B145610) | trans-4-dimethylaminocrotonate | Not Isolated |

| 3 | Hydrolysis & Salification | Sodium Hydroxide (B78521), Hydrochloric Acid | trans-4-Dimethylaminocrotonic acid hydrochloride | 45% molar yield, 99.8% HPLC purity google.com |

Horner-Wadsworth-Emmons (HWE) Reaction Approaches to this compound Synthesis.google.com

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and has been adapted for the preparation of this compound. google.com This approach involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org

In a specific application, N,N-dimethylamino acetaldehyde (B116499) hydrosulphite is used as the aldehyde substrate, which reacts with the phosphonate ylide generated from triethyl phosphonoacetate and a base. google.com The optimization of reaction conditions is crucial for the success of this synthesis. google.com It was discovered that the choice of solvent significantly impacts the reaction's viability; while common solvents like methanol (B129727) or THF did not yield desirable results, a mixed solvent system of methanol and dichloromethane (B109758) was found to promote the HWE reaction effectively. google.com The process involves dissolving triethyl phosphonoacetate in the methanol/dichloromethane solvent, adding a sodium hydroxide solution in methanol, and then slowly adding an aqueous solution of N,N-dimethylamino acetaldehyde hydrosulphite. google.com The final product is obtained after acidification and recrystallization. google.com

Interactive Data Table: HWE Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

| Reactant A | Reactant B | Base | Solvent System | Key Finding |

|---|---|---|---|---|

| N,N-dimethylamino acetaldehyde hydrosulphite google.com | Triethyl phosphonoacetate google.com | Sodium Hydroxide (NaOH) google.com | Methanol / Dichloromethane google.com | The addition of dichloromethane was found to be critical for promoting the reaction. google.com |

Multistep Convergent and Linear Synthetic Pathways for this compound.google.comgoogle.com

Beyond one-pot methods, more traditional linear synthetic sequences have been established for this compound. These multistep pathways offer multiple points for purification and characterization, which can be advantageous for ensuring the quality of intermediates.

One common linear pathway starts with methyl 4-bromocrotonate. google.com The synthesis involves a four-step process:

Substitution: Methyl 4-bromocrotonate is reacted with a dimethylamine compound (such as dimethylamine hydrochloride with triethylamine) in a suitable solvent like THF. google.com

First Salification: The resulting intermediate ester is treated with an acid, such as hydrochloric acid, to form its salt. google.com

Hydrolysis: The ester salt is then hydrolyzed using a base like sodium hydroxide in a solvent mixture such as methanol and water. google.com

Final Salification: The resulting carboxylate is acidified with hydrochloric acid, and the final product, this compound, is isolated via crystallization. google.com

Another reported route begins with β-methylacrylic acid, which is first esterified to protect the carboxyl group, followed by the introduction of the dimethylamino group and subsequent deprotection to yield the target compound. google.com These linear approaches, while potentially more laborious, provide robust and scalable methods for production. google.com

Stereochemical Control and trans-Selectivity in this compound Formation

Achieving high trans-(or E)-selectivity is a critical challenge in the synthesis of this compound. The geometry of the carbon-carbon double bond is crucial for the molecule's intended biological activity.

Influence of Reaction Conditions on (E)/(Z) Isomer Ratio in Related Crotonate Syntheses.wikipedia.orgconicet.gov.arnih.gov

The stereochemical outcome of the HWE reaction is highly dependent on several factors, and these principles can be applied to the synthesis of this compound. Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov The degree of (E)-selectivity is influenced by the ability of the reaction intermediates to equilibrate. wikipedia.org

Key factors influencing the E/Z isomer ratio include:

Base and Cation: The choice of base and its corresponding metal cation can significantly affect stereoselectivity. For instance, in some systems, lithium salts (e.g., from LHMDS) favor (E)-alkene formation more than sodium or potassium salts. wikipedia.orgnih.gov

Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) tend to increase the proportion of the (E)-isomer by allowing the intermediates to reach thermodynamic equilibrium. wikipedia.orgnih.gov

Solvent: The solvent can influence the stability and reactivity of the intermediates.

Structure of Reactants: The steric bulk of both the aldehyde and the phosphonate reagent plays a role. wikipedia.org Modified phosphonates, such as the Still-Gennari type which incorporate electron-withdrawing groups like trifluoroethyl esters, are specifically designed to favor the formation of (Z)-alkenes. conicet.gov.arnih.gov

Interactive Data Table: Factors Influencing Stereoselectivity in HWE Reactions

| Factor | Condition Favoring (E)-Isomer | Condition Favoring (Z)-Isomer | Rationale |

|---|---|---|---|

| Temperature | Higher temperatures (e.g., 23 °C) wikipedia.org | Lower temperatures (e.g., -78 °C) nih.gov | Allows for thermodynamic equilibration to the more stable E-isomer. wikipedia.org |

| Cation | Li > Na > K wikipedia.org | K with crown ether conicet.gov.ar | Cation influences the structure and stability of the oxaphosphetane intermediate. |

| Phosphonate Structure | Standard alkyl phosphonoacetates nih.gov | Still-Gennari or Ando-type phosphonates conicet.gov.arnih.gov | Electron-withdrawing groups on the phosphonate kinetically favor the Z-isomer pathway. |

Strategies for Enhancing trans-Isomer Purity of this compound.google.comgoogle.com

While optimizing reaction conditions can significantly favor the formation of the trans-isomer, post-reaction purification is often essential to achieve high isomeric purity. The primary strategy for enhancing the purity of the final product is recrystallization.

In the one-pot synthesis method, after the reaction sequence is complete and the crude product is obtained, a specific crystallization procedure is employed. The residue is first stirred in dimethylformamide (DMF), filtered, and then acetone (B3395972) is added to the filtrate, which induces crystallization of the high-purity trans-isomer upon standing. google.com This process effectively separates the desired trans-product from residual starting materials, by-products, and any (Z)-isomer that may have formed. Similarly, in the HWE synthesis route, the crude product obtained after acidification is purified by recrystallization from either isopropanol (B130326) or ethanol (B145695) to yield the pure this compound. google.com

Sustainable and Green Chemistry Aspects in this compound Production

The production of pharmaceutical intermediates like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. jddhs.com Sustainable approaches focus on maximizing efficiency while minimizing waste and the use of hazardous substances. jddhs.com Several synthetic strategies for this compound incorporate green chemistry principles, such as the use of environmentally benign solvents, high-yield reactions, and process simplification to reduce energy consumption.

One notable approach involves a "one-pot" synthesis method. google.com This technique is inherently greener as it minimizes the number of separate reaction and purification steps, thereby reducing solvent usage, energy consumption, and waste generation. google.com A reported one-pot process starts with trans-crotonate, which undergoes bromination followed by a condensation reaction with dimethylamine and subsequent hydrolysis to yield the final product. google.com This method is highlighted for its operational simplicity, high total yield, and good product purity, making it an environmentally conscious choice suitable for industrial application. google.com

Another synthetic route emphasizes a concise process with a high yield, which is also a cornerstone of green chemistry. google.com This method involves the substitution of methyl 4-bromocrotonate with a dimethylamine compound, followed by salt formation, hydrolysis, and a final salt formation step. google.com The process is noted for avoiding the use of reagents that are dangerous or pose serious toxicity risks, which aligns with the green chemistry principle of designing safer chemical syntheses. google.com The selection of less hazardous solvents and reagents is a critical aspect of sustainable production. While specific solvents like methanol, ethanol, and chloroform (B151607) are mentioned in various patents, the broader principles of green chemistry encourage the substitution of these with greener alternatives where feasible. google.comgoogle.comijpsjournal.com

| Green Chemistry Principle | Application in Synthesis | Source |

| Waste Prevention | "One-pot" synthesis reduces the need for intermediate purification steps, minimizing waste streams. google.com | google.com |

| Atom Economy | High-yield reactions ensure a larger proportion of reactants are converted into the final product. google.comgoogle.com | google.comgoogle.com |

| Less Hazardous Chemical Syntheses | Methods are designed to avoid the use of highly toxic or dangerous reagents. google.com | google.com |

| Safer Solvents and Auxiliaries | While traditional solvents are used, the processes can be adapted to incorporate greener solvents. | google.comgoogle.com |

| Energy Efficiency | Simplified, one-pot, or high-yield reactions often require less energy for heating, cooling, and separation. ijpsjournal.com | google.comijpsjournal.com |

Process Intensification and Scale-Up Considerations for Industrial Synthesis of this compound

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. cetjournal.it For the industrial synthesis of this compound, several methodologies have been developed that are explicitly suitable for "industrialized amplification" and large-scale production. google.comgoogle.com

When scaling up production, precise control over reaction parameters is crucial. In the synthesis involving methyl 4-bromocrotonate, the substitution reaction temperature is controlled, preferably between -10°C and 0°C, to optimize the reaction. google.com Subsequent hydrolysis and salt formation steps also require careful pH adjustments, typically to a pH of 1-2, using acids like hydrochloric acid. google.comgoogle.com The ability to control these parameters effectively in large-volume reactors is a critical consideration for successful industrial scale-up.

| Parameter | Industrial Scale-Up Consideration | Synthetic Method Example | Source |

| Process Simplification | "One-pot" or "one-kettle" methods reduce steps and equipment needs. google.com | Synthesis from trans-crotonate via bromination, condensation, and hydrolysis in a single process flow. google.com | google.com |

| Reaction Control | Precise control of temperature and pH is essential for yield and purity. | Substitution reaction at -10 to 0°C; pH adjustment to 1-2 for salt formation. google.com | google.com |

| Yield & Purity | High overall yield and purity are required for economic viability. | A one-pot method reports a molar yield of 45% and HPLC purity of 99.8%. google.com | google.com |

| Downstream Processing | Efficient crystallization and filtration are necessary for purification. | Recrystallization from isopropanol or ethanol. google.com | google.com |

| Suitability for Industry | The overall process must be robust, cost-effective, and safe. | Methods described as concise, high-yield, and suitable for "industrialized amplification". google.com | google.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations of Trans 4 Dimethylaminocrotonic Acid Hydrochloride

Michael Acceptor Properties of the α,β-Unsaturated Carbonyl System in trans-4-Dimethylaminocrotonic Acid Hydrochloride

The defining feature of this compound's reactivity is its conjugated α,β-unsaturated carbonyl structure. The powerful electron-withdrawing nature of the carbonyl group deactivates the carbon-carbon double bond towards electrophilic attack but significantly activates it for nucleophilic attack. uobabylon.edu.iquomosul.edu.iq This electronic arrangement renders the molecule a classic Michael acceptor. google.com

In this system, the carbonyl carbon (C-2) and the β-carbon (C-4) are both electron-deficient and serve as electrophilic sites. rsc.org This allows the molecule to undergo nucleophilic addition at either the C=O bond (1,2-addition) or at the C=C double bond (1,4-conjugate addition, also known as the Michael reaction). rsc.orgwikipedia.org For α,β-unsaturated carboxylic acids and their derivatives, 1,4-addition is a common pathway. rsc.org The presence of the α,β-unsaturated carbonyl structure allows it to act as a Michael receptor, enabling it to form covalent bonds with nucleophilic groups, such as those found on proteins. google.com

| Reactive Site | Position | Description of Reactivity | Type of Reaction |

|---|---|---|---|

| Carbonyl Carbon | C-2 | Electrophilic site susceptible to direct nucleophilic attack. | 1,2-Nucleophilic Addition |

| β-Carbon | C-4 | Electrophilic site activated by conjugation with the carbonyl group, susceptible to nucleophilic attack. | 1,4-Conjugate (Michael) Addition |

| Carbonyl Oxygen | - | Basic site that can be activated by protonation or by Lewis acids. | Acid Catalysis |

Nucleophilic Substitution Reactions Involving the Dimethylamine (B145610) Moiety in this compound

The dimethylamine moiety is typically introduced onto the crotonic acid backbone via a nucleophilic substitution reaction. Synthetic routes often start with a trans-crotonate ester which is first halogenated, for example with N-bromosuccinimide, to generate a trans-4-bromocrotonate. google.com This allylic bromide is a reactive electrophile.

In a subsequent step, dimethylamine acts as the nucleophile, attacking the C-4 position and displacing the bromide leaving group to form trans-4-dimethylaminocrotonate. google.comgoogle.com This condensation reaction is a key step in forming the core structure of the target molecule. google.com The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This synthetic pathway underscores the susceptibility of the C-4 position to nucleophilic attack, a process fundamental to the construction of this molecule.

| Substrate | Nucleophile | Product of Substitution | Reference Reaction |

|---|---|---|---|

| trans-4-Bromocrotonate Ester | Dimethylamine | trans-4-Dimethylaminocrotonate Ester | Formation of the C-N bond via displacement of a halide. google.comgoogle.com |

Carboxylic Acid Functional Group Reactivity and Derivatization from this compound

The carboxylic acid group in this compound is a versatile functional handle for a variety of derivatization reactions. This reactivity is essential for its application as a building block in the synthesis of more complex molecules, including pharmaceuticals and novel heterocyclic compounds. chemicalbook.com

Standard transformations of the carboxylic acid group include:

Esterification: Reaction with alcohols, typically under acidic conditions, yields the corresponding esters.

Amidation: This is one of the most important reactions for this molecule, as it allows for the formation of amide bonds, which are prevalent in pharmaceuticals. nih.gov The reaction with an amine can be promoted by activating agents that convert the hydroxyl group of the carboxylic acid into a better leaving group. nih.gov For instance, reagents like cyanuric chloride (TCT) in the presence of a formamide (B127407) catalyst can convert the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with amines to form amides. nih.gov

Conversion to Acyl Halides: Treatment with reagents such as oxalyl chloride or thionyl chloride can convert the carboxylic acid into a highly reactive acyl chloride, which is a common precursor for the synthesis of esters and amides. nih.gov

The ability to form new amide and ester bonds via the carboxylic acid moiety is fundamental to its role as an important pharmaceutical intermediate. chemicalbook.comnsf.gov

| Reaction Type | Reactant | Potential Catalyst/Activating Agent | Product Functional Group |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine (R-NH₂) | TCT/Formamide, DCC, HOBT | Amide (-CONHR) |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | None (direct reaction) | Acyl Chloride (-COCl) |

Advanced Mechanistic Studies of Reactions Utilizing this compound

While specific, in-depth mechanistic studies on this compound are not extensively detailed in the public literature, the types of investigations applicable to its reactive systems are well-established in organic chemistry. Such studies are crucial for optimizing reaction conditions and understanding the molecule's biological activity.

Potential areas for advanced mechanistic investigation would include:

Kinetic Studies: Measuring reaction rates for Michael additions with various nucleophiles would quantify the electrophilicity of the β-carbon. These studies could also explore the catalytic effects of different acids or bases on the reaction, providing insight into the transition state.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for both 1,2- and 1,4-additions. Such studies can determine the activation energies for competing pathways, explain observed regioselectivity, and visualize the structures of transition states and intermediates.

Intermediate Trapping and Spectroscopic Analysis: For reactions such as amidation, advanced spectroscopic techniques (e.g., in-situ IR or NMR) could be used to detect and characterize transient intermediates, such as the acyl chloride or other activated species. This would provide direct evidence for the proposed reaction mechanism. For example, in related palladium-catalyzed reactions, acyl-palladium intermediates have been isolated and characterized to elucidate the catalytic cycle. researchgate.net

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C or ²H) can help trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps in complex transformations.

These types of advanced studies would provide a deeper, quantitative understanding of the chemical reactivity of this compound beyond qualitative observations.

| Technique | Objective | Information Gained |

|---|---|---|

| Kinetic Analysis | Determine reaction rates and orders. | Quantitative measure of reactivity, catalytic effects, rate-determining step. |

| Computational Chemistry (e.g., DFT) | Model reaction pathways and transition states. | Activation energies, reaction thermodynamics, origins of selectivity. |

| In-situ Spectroscopy (NMR, IR) | Detect and identify reactive intermediates. | Direct evidence for proposed mechanistic steps and intermediates. |

| Isotopic Labeling | Trace atomic pathways during the reaction. | Confirmation of bond formation/cleavage events. |

Applications of Trans 4 Dimethylaminocrotonic Acid Hydrochloride in Complex Molecular Synthesis

Utilization of trans-4-Dimethylaminocrotonic Acid Hydrochloride in Tyrosine Kinase Inhibitor Synthesis.chemicalbook.comcymitquimica.comscbt.com

This compound is a crucial intermediate in the synthesis of several potent tyrosine kinase inhibitors (TKIs). ruifuchems.comshlzpharma.com Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of inhibitors that target these enzymes has revolutionized cancer treatment.

Precursor Role in Afatinib (B358) and Neratinib (B1684480) Analogues Synthesis.ruifuchems.comshlzpharma.com

The compound serves as a key structural component for the anti-tumor drugs Afatinib and Neratinib. chemicalbook.comalfa-chemical.com Both Afatinib and Neratinib are irreversible pan-ErbB family inhibitors, targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. ruifuchems.com The trans-4-dimethylaminocrotonic acid moiety provides the reactive group necessary for the covalent and irreversible binding to a cysteine residue in the active site of these receptors.

The synthesis of these inhibitors typically involves the acylation of a substituted quinazoline (B50416) amine with this compound. This reaction installs the crucial side chain that enables the covalent modification of the target enzyme, a key feature for the high potency and prolonged activity of these drugs. researchgate.net The hydrochloride salt form of the reagent facilitates its handling and stability during the synthetic process.

| Inhibitor Name | Target(s) | Therapeutic Area | Role of the Precursor |

|---|---|---|---|

| Afatinib | EGFR, HER2 (Irreversible) | Non-Small Cell Lung Carcinoma (NSCLC) | Forms the covalent-binding side chain |

| Neratinib | EGFR, HER2, HER4 (Irreversible) | Breast Cancer | Provides the reactive Michael acceptor for covalent inhibition |

Integration of this compound into Quinazoline-Based Scaffolds.nih.gov

The quinazoline core is a privileged scaffold in the design of kinase inhibitors, with numerous approved drugs built upon this heterocyclic system. The integration of this compound into this scaffold is a critical step in the synthesis of second-generation, irreversible EGFR inhibitors like Afatinib. scispace.com

The synthetic strategy generally involves preparing an advanced quinazoline intermediate, typically a 6-amino-substituted quinazoline derivative. This amine is then coupled with this compound, often activated as an acid chloride or using standard peptide coupling reagents. This amide bond formation appends the reactive "warhead" to the core structure that recognizes and binds to the ATP-binding site of the kinase. The precise orientation and reactivity of this appended group are fundamental to the inhibitor's mechanism of action.

Synthesis of Novel Heterocyclic Compounds from this compound

Beyond its established role in TKI synthesis, this compound is also utilized as a versatile starting material for creating other novel heterocyclic compounds with potential biological activity.

Preparation of Pyrazole (B372694) Derivatives Using this compound.chemicalbook.com

Research has demonstrated the utility of this compound in the synthesis of novel pyrazole derivatives. chemicalbook.com Pyrazoles are a well-known class of N-heterocyclic compounds that are present in a wide range of medicinally important molecules. The synthesis often involves reacting the α,β-unsaturated system of the crotonic acid derivative with hydrazine-based reagents. This type of cyclocondensation reaction can lead to a variety of substituted pyrazoles, depending on the specific reaction conditions and the substituents on the hydrazine. nih.govresearchgate.net The dimethylamino group can be retained or modified in subsequent steps to generate a library of diverse compounds for biological screening.

Formation of 6-Heterocycloalkyl Quinazoline Derivatives from this compound.chemicalbook.com

The compound is also an important organic synthesis reagent for preparing 6-heterocycloalkyl quinazoline derivatives. chemicalbook.com In these syntheses, the crotonic acid derivative can be used to introduce a four-carbon chain at the 6-position of the quinazoline ring. Through a series of reactions, this chain can be cyclized with various reagents to form different heterocycloalkyl groups. This approach allows for the systematic exploration of how different heterocyclic substituents at this position affect the biological activity of the quinazoline scaffold, aiding in the development of new therapeutic agents.

Design and Synthesis of Covalent Inhibitor Scaffolds Employing this compound.ruifuchems.com

The design of covalent inhibitors has become a major strategy in drug discovery to achieve high potency and selectivity and to overcome drug resistance. This compound is an ideal reagent for this purpose due to the presence of an electrophilic α,β-unsaturated carbonyl moiety. google.com

This functional group acts as a Michael acceptor, which can react with nucleophilic residues, such as cysteine, in the active site of a target protein to form a stable covalent bond. google.com In the case of Afatinib and Neratinib, this moiety irreversibly binds to a specific cysteine residue in the ATP-binding pocket of EGFR and HER2. This covalent bond formation permanently inactivates the enzyme, leading to a durable inhibition of downstream signaling pathways. The dimethylamino group, in turn, often serves to improve the solubility and pharmacokinetic properties of the final drug molecule. The use of this specific building block provides a well-understood and reliable method for incorporating a covalent warhead into a potential drug candidate. ruifuchems.com

| Structural Feature | Function in Covalent Inhibition | Example Application |

|---|---|---|

| α,β-Unsaturated Carbonyl | Acts as a Michael acceptor (electrophilic "warhead") | Reacts with cysteine residues in the active site of EGFR/HER2 |

| Dimethylamino Group | Aids in solubility and can influence pharmacokinetic properties | Improves the drug-like properties of Afatinib and Neratinib |

| Carboxylic Acid Hydrochloride | Provides a stable, reactive handle for coupling to scaffolds | Amide bond formation with the quinazoline core of inhibitors |

Development of Advanced Pharmaceutical Intermediates Derived from this compound

This compound has emerged as a pivotal building block in the synthesis of complex pharmaceutical molecules, particularly in the realm of oncology. Its unique structural features, including a reactive carboxylic acid group and an α,β-unsaturated system, make it an ideal precursor for the construction of highly functionalized therapeutic agents. This section details the application of this compound in the development of advanced pharmaceutical intermediates, with a focus on its role in the synthesis of targeted cancer therapies.

The primary application of this compound is as a key intermediate in the synthesis of irreversible tyrosine kinase inhibitors, such as afatinib and neratinib. nih.govchim.it These drugs function by covalently binding to the kinase domain of epidermal growth factor receptors (EGFRs), thereby blocking signal transduction pathways that are crucial for tumor cell proliferation and survival. beilstein-journals.org The crotonic acid moiety of the molecule is instrumental in this mechanism of action.

In the synthesis of these advanced pharmaceutical intermediates, this compound is typically activated at its carboxyl group to facilitate amide bond formation with a substituted quinazoline core. This reaction is a critical step in assembling the final drug molecule and is often achieved with high efficiency.

Synthesis of Afatinib Intermediate

Afatinib is an irreversible inhibitor of the ErbB family of receptors and is used in the treatment of non-small cell lung carcinoma. mdpi.com The synthesis of afatinib involves the coupling of this compound with a complex quinazoline derivative. In a patented method, the hydrochloride salt is first activated or chlorinated and then reacted with N<4>-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-oxy)quinazoline-4,6-diamine to yield afatinib. This amidation reaction has been reported to proceed with high yields, ranging from 87.2% to 91.0%, highlighting the efficiency of this synthetic route.

| Starting Material | Reagent | Product | Yield (%) |

| This compound | N<4>-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-oxy)quinazoline-4,6-diamine | Afatinib | 87.2 - 91.0 |

Synthesis of Neratinib Intermediate

Neratinib is another potent irreversible tyrosine kinase inhibitor used in the treatment of breast cancer. beilstein-journals.orgmdpi.com The key step in the synthesis of neratinib is the formation of an amide bond between the activated trans-4-dimethylaminocrotonic acid and the 6-amino group of 4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxy-6-aminoquinoline. While various synthetic routes have been explored, a process has been reported with a notable yield of 95.9% for the final active pharmaceutical ingredient.

| Starting Material | Reagent | Product | Yield (%) |

| trans-4-Dimethylaminocrotonic acid moiety | 6-amino-4-[3-chloro-4-(2-pyridinyl methoxy)-anilino]-3-cyano-7-ethoxy quinoline (B57606) | Neratinib | 95.9 |

Other Potential Applications

Beyond its established role in the synthesis of afatinib and neratinib, this compound has been reported as an important organic synthesis reagent for the preparation of novel pyrazole and 6-heterocycloalkyl quinazoline derivatives. nih.gov However, detailed research findings and specific examples of these applications are not as extensively documented in publicly available literature. The α,β-unsaturated carbonyl system within the molecule suggests its potential as a Michael acceptor in reactions with nucleophiles like hydrazine to form pyrazole structures, a common synthetic strategy for this class of heterocycles. Similarly, its reaction with substituted anilines could lead to the formation of various quinazoline derivatives. Further research in these areas could expand the utility of this versatile intermediate in the development of new pharmaceutical agents.

Analytical and Spectroscopic Characterization of Trans 4 Dimethylaminocrotonic Acid Hydrochloride and Its Synthetic Derivatives

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are fundamental in separating trans-4-Dimethylaminocrotonic acid hydrochloride from impurities, which may include starting materials, by-products, and residual solvents from the synthesis process.

High-Performance Liquid Chromatography (HPLC) stands as the primary method for assessing the purity and quantifying the content of this compound. Its application is noted in synthetic procedures where purity levels of 99.6% to 99.8% have been reported. google.com Developing a robust HPLC method for this compound involves careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the polar and ionic nature of the molecule, a reversed-phase HPLC method is commonly developed. The compound contains a carboxylic acid and a tertiary amine, making it amenable to analysis on a C18 or C8 stationary phase. To achieve good peak shape and retention, pH control of the mobile phase is critical. An acidic mobile phase (e.g., using formic acid or phosphate buffer) ensures the carboxylic acid is protonated and the amine exists as a cation, which can be challenging for traditional reversed-phase columns. Alternatively, an ion-pairing reagent like heptanesulfonic acid can be added to the mobile phase to improve retention and peak symmetry.

Validation of the HPLC method is performed according to ICH guidelines, establishing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results for quality control.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm |

| Injection Volume | 10 µL |

| Purity Reported | >98.0% |

While this compound itself is a non-volatile salt and thus unsuitable for direct analysis by Gas Chromatography (GC), GC is an indispensable tool for identifying and quantifying volatile impurities that may be present from its synthesis. These impurities typically include residual solvents used during the reaction and purification steps, such as methanol (B129727), acetone (B3395972), acetonitrile, or dimethylformamide. google.com

The preferred technique for this analysis is Headspace Gas Chromatography (HS-GC), where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. This method prevents the non-volatile drug substance from contaminating the GC inlet and column. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

The method must be capable of separating and quantifying all potential residual solvents used in the manufacturing process, with limits set according to pharmaceutical guidelines (e.g., ICH Q3C).

Table 2: Typical GC-HS Parameters for Residual Solvent Analysis

| Parameter | Condition |

| GC System | Headspace Sampler coupled to a Gas Chromatograph with FID |

| Column | e.g., DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min) |

| Injector Temp. | 250 °C |

| Detector Temp. | 260 °C |

| HS Vial Temp. | 80 °C - 100 °C |

| HS Incubation Time | 15 - 30 min |

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods provide definitive information about the molecular structure of this compound, confirming its identity and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the trans configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons. The protons of the dimethylamino group appear as a singlet, while the methylene protons adjacent to the nitrogen and the vinylic protons appear as distinct multiplets.

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the methylene carbon, and the two equivalent carbons of the dimethylamino group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -COOH | ~12.0 - 13.0 | Broad Singlet |

| -CH=CH-COOH | ~6.8 - 7.1 | Multiplet (dt) | |

| -CH=CH-COOH | ~5.9 - 6.2 | Multiplet (dt) | |

| -CH₂-N(CH₃)₂ | ~3.8 - 4.1 | Doublet (d) | |

| -N(CH₃)₂ | ~2.8 - 3.0 | Singlet (s) | |

| ¹³C | -C OOH | ~166 - 168 | - |

| -C H=CH-COOH | ~140 - 145 | - | |

| -CH=C H-COOH | ~120 - 125 | - | |

| -C H₂-N(CH₃)₂ | ~55 - 58 | - | |

| -N(C H₃)₂ | ~42 - 44 | - |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound. For a salt like this compound, electrospray ionization (ESI) is a suitable technique. In positive ion mode, the spectrum would typically show the molecular ion of the free base, [C₆H₁₁NO₂ + H]⁺, at an m/z corresponding to its molecular weight (130.08).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The measured exact mass of the molecular ion is compared to the calculated theoretical mass, with a difference of less than 5 ppm providing strong evidence for the correct chemical formula. The theoretical exact mass for the [M+H]⁺ ion of the free base is 130.08135.

Table 4: Expected Ions in ESI-Mass Spectrometry

| Ion | Formula | Calculated m/z (Monoisotopic) | Analysis Type |

| [M-Cl]⁺ (Free Base Cation) | [C₆H₁₂NO₂]⁺ | 129.0739 | MS / HRMS |

| [M-HCl+H]⁺ (Protonated Free Base) | [C₆H₁₂NO₂ + H]⁺ | 130.0817 | MS / HRMS |

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching bands. The C=O stretch of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the amine hydrochloride salt is indicated by broad N-H stretching bands in the 2400-2800 cm⁻¹ region. The C=C double bond stretch is observed around 1640-1680 cm⁻¹, and the C-N stretch appears in the fingerprint region.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Amine Salt (N⁺-H) | Stretch | 2400 - 2800 | Broad, Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

| Amine (C-N) | Stretch | 1020 - 1250 | Medium |

Chiral Analysis for Stereoisomeric Purity of this compound and its Analogues

The stereoisomeric purity of chiral compounds is a critical parameter, particularly in pharmaceutical applications. For this compound and its analogues, which possess at least one chiral center, determining the enantiomeric excess is paramount. This is typically achieved through chromatographic techniques, either by direct separation on a chiral stationary phase or by indirect separation after derivatization with a chiral agent.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantioseparation of amino acids and their derivatives. For direct separation, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, have demonstrated broad applicability for the resolution of chiral amines and α-amino acid esters. Another class of effective CSPs are the macrocyclic glycopeptides, which are known for their multimodal capabilities in separating a wide variety of acidic, basic, and amphoteric racemates.

In cases where direct separation is challenging, an indirect approach involving derivatization with a chiral derivatizing agent (CDA) is utilized. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which reacts with the amino group of the analyte. Other reagents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also been successfully employed for the chiral analysis of unusual amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful technique for chiral analysis, particularly for volatile compounds. Amino acids typically require derivatization to increase their volatility. A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is common. The resulting derivatives can then be separated on a chiral capillary column. Alternatively, derivatization with a chiral reagent can produce diastereomers that are separable on a non-chiral column.

The selection of the appropriate chiral analysis method would depend on the specific properties of the analogue of this compound being studied. A summary of potential HPLC-based chiral separation strategies is presented in Table 1.

| Separation Strategy | Stationary Phase | Typical Analytes | Principle |

| Direct HPLC | Polysaccharide-based CSPs (e.g., Chiralpak®) | Chiral amines, α-amino acid esters | Enantiomers exhibit different affinities for the chiral stationary phase, leading to different retention times. |

| Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™) | N-blocked amino acids, amphoteric racemates | Multiple chiral recognition mechanisms, including hydrogen bonding and ionic interactions. | |

| Indirect HPLC | Standard Achiral (e.g., C18) | Amino acids and their derivatives | Derivatization with a CDA (e.g., Marfey's reagent) forms diastereomers that can be separated by standard chromatography. |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

For a small molecule hydrochloride salt like this compound, a single-crystal X-ray diffraction study would yield several key pieces of information:

Molecular Confirmation: Unambiguous confirmation of the chemical connectivity and the trans configuration of the double bond.

Conformational Analysis: The precise dihedral angles defining the shape of the molecule in the crystal lattice.

Intermolecular Interactions: The hydrogen bonding network is of particular interest in hydrochloride salts. The analysis would reveal hydrogen bonds between the protonated dimethylamino group, the carboxylic acid, and the chloride ion, as well as other potential non-covalent interactions that dictate the crystal packing.

Crystallographic Parameters: These include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the asymmetric unit. These parameters are unique to a specific crystalline form.

While a crystal structure for this compound is not publicly available as of this writing, studies on similar unsaturated carboxylic acids show a common motif of forming hydrogen-bonded dimers. In the case of the hydrochloride salt, this dimeric association might be disrupted in favor of interactions with the chloride ion. Table 2 outlines the typical crystallographic data that would be obtained from such an analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The geometric class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| **Unit Cell Dimensions |

Computational Chemistry and Modeling Studies on Trans 4 Dimethylaminocrotonic Acid Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of trans-4-Dimethylaminocrotonic Acid Hydrochloride

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These calculations provide a detailed picture of the molecule's electronic landscape, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity to participate in chemical reactions. For this compound, the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group, as well as the presence of the double bond, significantly influence the energies of these frontier orbitals.

Furthermore, quantum chemical calculations can generate electron density maps and electrostatic potential surfaces. These visualizations highlight the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions. Reactivity descriptors, such as Fukui functions, can also be calculated to provide a more quantitative prediction of the sites most susceptible to nucleophilic or electrophilic attack.

Calculated Electronic Properties of trans-4-Dimethylaminocrotonic Acid *

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Value not available in search results |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Value not available in search results |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Value not available in search results |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value not available in search results |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface, indicating sites for electrostatic interactions. | Value not available in search results |

Reaction Pathway Analysis and Transition State Modeling in this compound Synthesis

The synthesis of this compound is a critical step in the production of several important pharmaceutical compounds, including the tyrosine kinase inhibitor Afatinib (B358). Computational modeling can be employed to analyze the reaction pathways involved in its synthesis, providing insights that can lead to process optimization and improved yields.

One of the key synthetic steps involves the conversion of the carboxylic acid to an acid chloride, often using reagents like oxalyl chloride or thionyl chloride. Computational analysis of this reaction can elucidate the detailed mechanism, including the formation of intermediates and the structure of the transition states. By calculating the activation energies associated with different potential pathways, chemists can identify the most energetically favorable route and understand the factors that control the reaction rate.

Transition state modeling, in particular, is a powerful technique for studying the geometry and energy of the highest-energy point along the reaction coordinate. The insights gained from these models can help in selecting the optimal reaction conditions, such as temperature and solvent, to facilitate the desired transformation while minimizing side reactions. For instance, in the context of the Horner-Wadsworth-Emmons (HWE) reaction, which has been mentioned as a potential route for its synthesis, computational modeling could be used to understand the stereoselectivity of the reaction, ensuring the formation of the desired trans isomer.

Key Synthetic Reactions and Potential Computational Insights

| Reaction | Reagents | Computational Analysis Focus |

| Acid Chlorination | Oxalyl chloride, Thionyl chloride | Mechanism elucidation, transition state analysis, activation energy calculation. |

| Amide Coupling | --- | Modeling of coupling efficiency with different amine substrates. |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ylide, Aldehyde | Predicting stereoselectivity (trans vs. cis), understanding the influence of substituents on reactivity. |

Molecular Docking and Dynamics Simulations for Derivatives Incorporating the this compound Scaffold

The this compound moiety serves as a crucial building block in the design of bioactive molecules. When incorporated into a larger molecular scaffold, it can play a significant role in the binding of the molecule to its biological target. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study these interactions in detail.

Molecular docking predicts the preferred orientation of a ligand (in this case, a derivative containing the this compound scaffold) when bound to a protein target. This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, in the case of Afatinib, the dimethylaminocrotonamide side chain is known to form a covalent bond with a cysteine residue in the ATP-binding site of the epidermal growth factor receptor (EGFR). Docking studies can help to rationalize this covalent interaction and guide the design of new derivatives with improved binding properties.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the binding mode predicted by docking, calculate binding free energies, and identify subtle conformational changes that may be important for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Scaffold Optimization based on this compound

In a typical SAR study involving derivatives that incorporate this scaffold, systematic modifications would be made to different parts of the molecule, and the effect of these changes on biological activity would be evaluated. For instance, the dimethylamino group could be replaced with other alkylamino groups, or the length of the crotonic acid chain could be varied. The results of these modifications would provide valuable information about the structural requirements for optimal activity.

QSAR studies take this a step further by developing mathematical models that quantitatively relate the structural features of the molecules to their biological activity. These models are built using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For derivatives containing the this compound scaffold, QSAR models could be developed using descriptors that capture the electronic, steric, and hydrophobic properties of the substituents. These models would be invaluable for prioritizing the synthesis of new derivatives with the highest predicted potency.

Potential Modifications for SAR Studies

| Scaffold Position | Potential Modification | Rationale |

| Dimethylamino Group | Replacement with other alkylamines (e.g., diethylamino, pyrrolidino) | To probe the steric and electronic requirements at this position for target binding. |

| Crotonic Acid Chain | Variation in length or introduction of substituents on the chain | To investigate the optimal distance and geometry for interaction with the target. |

| Amide Linkage | Replacement with other functional groups (e.g., ester, sulfonamide) | To explore the importance of the amide bond for binding and covalent interaction. |

In Silico Prediction of Synthetic Accessibility and Reaction Selectivity for this compound

Computational tools for retrosynthesis analysis can be used to propose potential synthetic routes starting from commercially available precursors. These programs utilize databases of known chemical reactions to work backward from the target molecule to simpler starting materials. This approach can help chemists to identify novel and efficient synthetic strategies that may not be immediately obvious.

Furthermore, computational models can be used to predict the selectivity of chemical reactions. For example, in cases where a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), quantum chemical calculations can be used to determine the relative activation energies for the formation of each product. The product formed via the pathway with the lowest activation energy is predicted to be the major product. This information is crucial for designing synthetic routes that maximize the yield of the desired product while minimizing the formation of impurities. While specific in silico studies on the synthetic accessibility and reaction selectivity of this compound are not widely published, the application of these computational methodologies would undoubtedly provide valuable guidance to synthetic chemists.

Q & A

Q. What are the standard synthetic routes for this compound, and how are byproducts removed during purification?

- Methodological Answer : A common route involves condensation of dimethylamine with crotonic acid derivatives under acidic conditions, followed by HCl salt formation. Byproducts like unreacted amines or isomerized cis-forms are removed via recrystallization in ethanol/water mixtures or silica gel chromatography. Evidence from analogous syntheses highlights the importance of washing with cold water to eliminate ionic impurities (e.g., diethylammonium chloride) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its role as a building block for tyrosine kinase inhibitors like afatinib?

- Methodological Answer : The trans-configuration ensures proper spatial alignment for Michael addition reactions during afatinib synthesis. Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiomeric purity, as even minor cis-contamination can reduce drug efficacy. Computational docking studies (e.g., molecular dynamics simulations) further elucidate how stereochemistry affects binding to EGFR kinases .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Accelerated stability studies using HPLC (e.g., C18 columns with UV detection at 254 nm) monitor degradation products like hydrolyzed dimethylamine or decarboxylated derivatives. Conflicting data may arise from buffer interactions; thus, kinetic modeling (e.g., Arrhenius plots) under controlled pH (2–9) and temperature (25–60°C) clarifies degradation pathways. Reference standards and forced degradation protocols improve reproducibility .

Q. How can reaction conditions be optimized to minimize diethylammonium chloride byproducts during esterification of trans-4-dimethylaminocrotonic acid?

- Methodological Answer : In situ monitoring via TLC (silica gel, eluent: ethyl acetate/hexane) identifies early byproduct formation. Adjusting stoichiometry (e.g., limiting HCl catalyst) and employing scavengers like molecular sieves reduces ammonium salt precipitation. Evidence from lidocaine syntheses suggests stepwise washing with saturated NaHCO and brine improves yield .

Data Interpretation and Experimental Design

Q. How do researchers validate the purity of this compound when discrepancies arise between elemental analysis and mass spectrometry?

- Methodological Answer : Cross-validate using complementary techniques:

- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values.

- High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M+H] at m/z 166.0634) and isotopic patterns.

Discrepancies may indicate hygroscopicity or residual solvents, addressed via Karl Fischer titration or H NMR quantification .

Q. What computational methods predict the compound’s hydrogen-bonding interactions in crystal lattices, and how do they align with experimental XRD data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model lattice energies and H-bond networks. Compare with XRD-derived metrics (e.g., bond lengths, angles) to validate packing efficiency. For example, hydrogen bonds between the hydrochloride and carbonyl oxygen stabilize the crystal structure, as observed in acyl hydrazide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.